

Application Notes and Protocols: Co-crystallization of (3S,4R)-PF-6683324 with PTK6

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3S,4R)-PF-6683324

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Introduction

Protein Tyrosine Kinase 6 (PTK6), also known as Breast Tumor Kinase (Brk), is a non-receptor tyrosine kinase implicated in a variety of signaling pathways that regulate cellular differentiation, epithelial maintenance, and tumorigenesis.[1][2] Dysregulation of PTK6 signaling is associated with numerous cancers, making it a compelling target for therapeutic intervention. **(3S,4R)-PF-6683324** has been identified as a potent and selective Type II inhibitor of PTK6, binding to the inactive 'DFG-out' conformation of the kinase.[3][4] This document provides detailed application notes and protocols for the co-crystallization of **(3S,4R)-PF-6683324** with the PTK6 kinase domain, a critical step in understanding the structural basis of its inhibitory mechanism and for guiding further drug development efforts.

Data Presentation

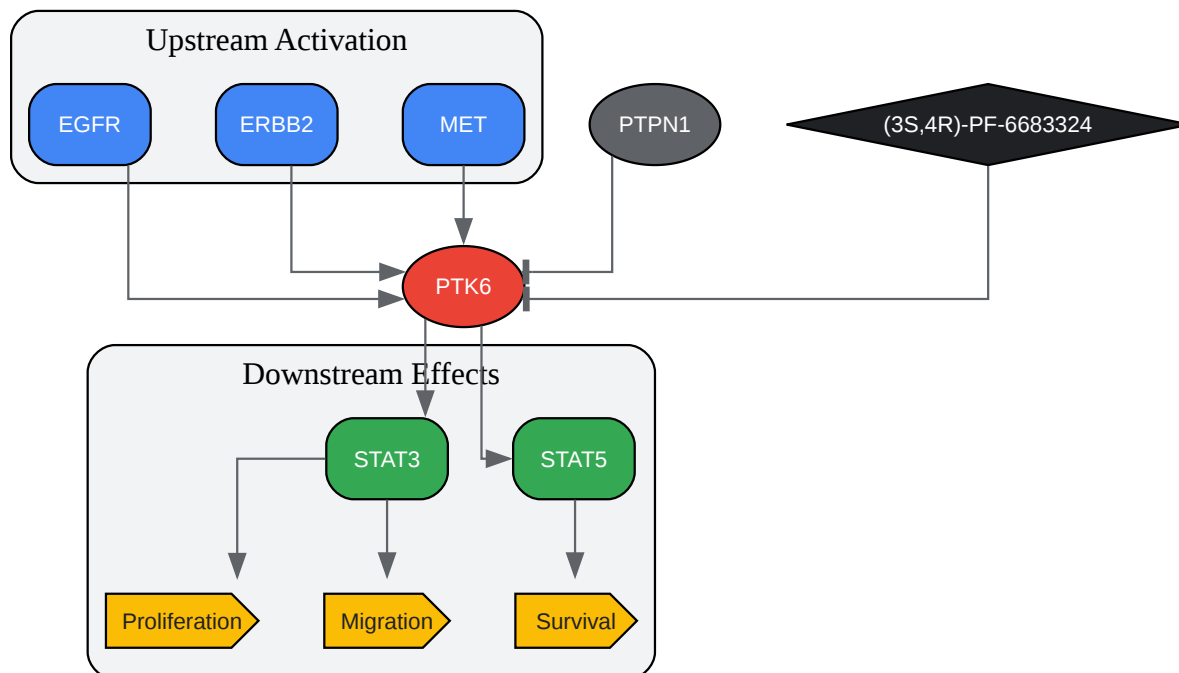
Inhibitor Activity and Crystallographic Data

Compound	Target	Inhibitor Type	IC50 (nM)	Crystal Structure Resolution (Å)	PDB ID (if available)
(3S,4R)-PF-6683324	PTK6/Brk	Type II	76	1.5	5D7V (example)
PF-6683324	TrkA	-	1.9 (cell-based)	Not Applicable	Not Applicable
PF-6683324	TrkB	-	2.6 (cell-based)	Not Applicable	Not Applicable
PF-6683324	TrkC	-	1.1 (cell-based)	Not Applicable	Not Applicable

Note: While **(3S,4R)-PF-6683324** is a potent PTK6 inhibitor, some sources also identify it as a pan-Trk inhibitor.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) The provided IC50 values reflect its activity against both target classes.

Signaling Pathway

Protein Tyrosine Kinase 6 (PTK6) is a non-receptor tyrosine kinase that functions downstream of several receptor tyrosine kinases (RTKs) such as EGFR, ERBB2, and MET.[\[9\]](#)[\[10\]](#) Upon activation by these upstream signals, PTK6 can phosphorylate and activate downstream signaling molecules, including STAT3 and STAT5, leading to the regulation of gene expression involved in cell proliferation, survival, and migration.[\[2\]](#)[\[11\]](#) The kinase activity of PTK6 is subject to negative regulation by phosphatases like PTPN1 and other molecules.[\[9\]](#)[\[10\]](#)



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Caption: PTK6 Signaling Pathway and Point of Inhibition.

Experimental Protocols

Co-crystallization of PTK6 Kinase Domain with (3S,4R)-PF-6683324

This protocol is based on the methodology described for obtaining the co-crystal structure of the PTK6 kinase domain with the Type II inhibitor PF-6683324.[4]

1. Protein Expression and Purification:

- Express the kinase domain of human PTK6 (amino acids ~150-451) in a suitable expression system (e.g., E. coli or insect cells).
- Purify the protein using a combination of affinity (e.g., Ni-NTA) and size-exclusion chromatography to achieve high purity (>95%).

- Concentrate the purified PTK6 kinase domain to 14 mg/mL in a buffer containing 20 mM HEPES pH 7.5, 150 mM NaCl, and 1 mM TCEP.

2. Complex Formation:

- Prepare a stock solution of **(3S,4R)-PF-6683324** in a suitable solvent (e.g., DMSO).
- Incubate the purified PTK6 kinase domain with a 1.5-fold molar excess of **(3S,4R)-PF-6683324** for 1-2 hours on ice to allow for complex formation.

3. Crystallization:

- Employ the sitting drop vapor diffusion method at 13°C.
- Mix 1 µL of the protein-inhibitor complex with 1 µL of the reservoir solution.
- The reported crystallization condition consists of:
 - 1.25 M NaH₂PO₄
 - 0.9 M K₂HPO₄
 - 0.2 M Li₂SO₄
 - 0.1 M CHES, pH 9.8
- Equilibrate the drops against 500 µL of the reservoir solution.
- Monitor for crystal growth over several days to weeks.

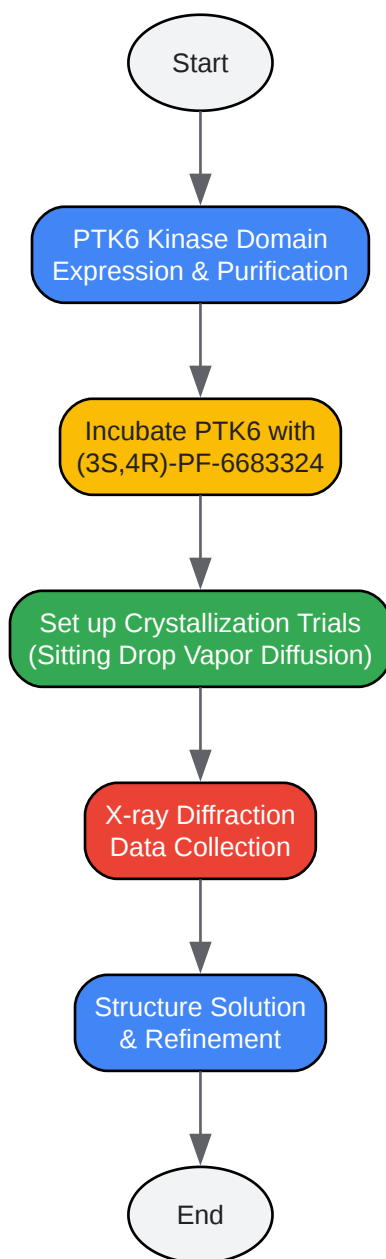
4. Data Collection and Structure Determination:

- Cryo-protect the crystals using a suitable cryoprotectant (e.g., reservoir solution supplemented with 25% glycerol) before flash-cooling in liquid nitrogen.
- Collect X-ray diffraction data at a synchrotron source.
- Process the diffraction data and solve the structure by molecular replacement using a suitable search model (e.g., a homology model of the PTK6 kinase domain).

- Refine the structure and build the model of the inhibitor into the electron density map.

Experimental Workflow

The following diagram outlines the key steps involved in the co-crystallization of the PTK6 kinase domain with **(3S,4R)-PF-6683324**.



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Caption: Co-crystallization Experimental Workflow.

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